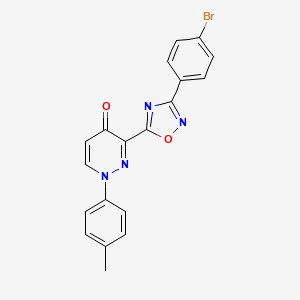![molecular formula C18H10Cl2N4O2 B3403447 2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-[3-(methylthio)phenyl]acetamide CAS No. 1113123-25-3](/img/structure/B3403447.png)
2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-[3-(methylthio)phenyl]acetamide
描述
2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-[3-(methylthio)phenyl]acetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA-EG4 belongs to the class of benzothiadiazine derivatives and has shown promising results in several studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
BTA-EG4 exerts its effects through various mechanisms, including inhibition of certain enzymes and proteins, induction of apoptosis, and disruption of cellular processes. Studies have shown that BTA-EG4 can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription, leading to the inhibition of cancer cell growth. BTA-EG4 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their destruction. Additionally, BTA-EG4 can disrupt cellular processes such as angiogenesis, a process that promotes the growth of blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
Studies have shown that BTA-EG4 has minimal toxicity and is well-tolerated in vivo. BTA-EG4 has been shown to have a low affinity for plasma proteins, making it an ideal candidate for drug delivery. Additionally, BTA-EG4 has been shown to have a high stability in biological fluids, making it a suitable option for various applications.
实验室实验的优点和局限性
One of the major advantages of BTA-EG4 is its versatility, making it a useful tool for various applications. BTA-EG4 can be easily synthesized in large quantities, making it a cost-effective option for scientific research. However, one of the limitations of BTA-EG4 is its limited solubility in water, which can hinder its use in certain applications.
未来方向
There are several future directions for research on BTA-EG4, including the development of novel drug delivery systems, optimization of its synthesis method, and exploration of its potential applications in other fields such as imaging and diagnostics. Additionally, further studies are needed to elucidate the mechanisms of action of BTA-EG4 and to optimize its efficacy and safety for clinical use.
Conclusion:
In conclusion, BTA-EG4 is a versatile chemical compound that has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research. BTA-EG4 has the potential to be a valuable tool in cancer therapy, drug delivery, and imaging, and further studies are needed to explore its full potential.
科学研究应用
BTA-EG4 has been extensively studied for its potential applications in various fields such as cancer therapy, drug delivery, and imaging. In cancer therapy, BTA-EG4 has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BTA-EG4 has also been studied for its potential use in drug delivery systems, where it can act as a carrier for various drugs, enhancing their efficacy and reducing their toxicity. Additionally, BTA-EG4 has been explored for its use in imaging techniques such as magnetic resonance imaging (MRI), where it can act as a contrast agent, improving the visualization of tissues and organs.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4O2/c19-12-3-1-11(2-4-12)17-21-18(26-23-17)16-15(25)9-10-24(22-16)14-7-5-13(20)6-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIOUXGYWQXFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3403372.png)
![N-cyclopentyl-3-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B3403384.png)

![5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3403404.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3403414.png)
![(4S)-3-(4-fluorobenzoyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B3403416.png)
![2-methyl-5-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-1-naphthylthiophene-3-sulfonamide](/img/structure/B3403424.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3403432.png)
![6-(4-fluorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3403442.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3403463.png)
![N-(2-chloro-4-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B3403465.png)
![3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3403476.png)